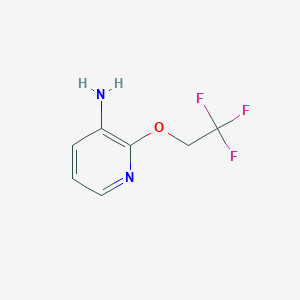

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Description

Significance of Trifluoroethoxy and Aminopyridine Motifs in Contemporary Chemistry

The trifluoroethoxy group (-OCH₂CF₃) is a highly sought-after substituent in the design of modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The presence of the trifluoromethyl (-CF₃) moiety can significantly enhance a molecule's lipophilicity, which in turn can improve its metabolic stability and membrane permeability. mdpi.com This is a crucial factor in the development of bioactive compounds with favorable pharmacokinetic profiles. The trifluoromethyl group's strong electron-withdrawing nature also influences the electronic properties of the parent molecule, which can be leveraged to fine-tune its reactivity and binding affinities. mdpi.com

Similarly, the aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science. lifechemicals.comwikipedia.org Aminopyridines are prevalent in a wide array of biologically active compounds, including approved drugs, and serve as versatile intermediates in the synthesis of more complex heterocyclic systems. lifechemicals.comnih.gov The amino group can act as a hydrogen bond donor and a nucleophile, participating in a variety of chemical transformations. nih.govmdpi.com The combination of these two powerful motifs in a single molecule suggests a synergistic potential for creating novel compounds with desirable attributes.

Overview of Research Trajectories for 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Currently, detailed research focusing exclusively on this compound is limited in publicly accessible literature. However, based on the known reactivity of its constituent functional groups and related compounds, several research trajectories can be envisioned. A primary area of investigation would be its utilization as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The presence of both a nucleophilic amino group and a trifluoroethoxy-substituted pyridine (B92270) ring makes it an ideal candidate for constructing a diverse library of derivatives.

For instance, the synthesis of a related compound, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, a key intermediate for the herbicide trifloxysulfuron, initiates from 3-amino-2-chloropyridine (B31603). researchgate.net This suggests that this compound could potentially be synthesized from a corresponding halogenated precursor and subsequently used in similar synthetic pathways.

Scope and Research Objectives

The principal objective of this article is to provide a comprehensive overview of the chemical compound this compound, based on available scientific information. The scope is strictly limited to its chemical identity, the significance of its structural components, and its potential research applications as a synthetic building block. This article aims to serve as a foundational resource for chemists and researchers interested in the potential of this and similar fluorinated heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZONWZIMNWUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Established Synthetic Pathways for the Core Structure of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine

The synthesis of this compound is typically achieved through multi-step sequences that construct the substituted pyridine (B92270) core by strategically introducing the trifluoroethoxy group and the amine functionality. These routes rely on commercially available and well-characterized pyridine precursors.

The most common synthetic strategies begin with readily available 2-chloropyridine (B119429) derivatives. nih.govsigmaaldrich.combldpharm.com The specific placement of substituents on the starting material is crucial for directing the regiochemical outcome of subsequent reactions.

From 3-Amino-2-chloropyridine (B31603): A widely utilized precursor is 3-amino-2-chloropyridine. sigmaaldrich.compharmaffiliates.com A documented route involves an initial diazotization of the 3-amino group, which is then displaced to install a different functional group, followed by the introduction of the trifluoroethoxy moiety. scribd.com For instance, the amino group of 3-amino-2-chloropyridine can be converted to a diazonium salt and subsequently transformed, with the 2-chloro position later serving as a handle for etherification. scribd.com An alternative sequence involves first forming the ether and then introducing the amine.

From 2-Chloro-3-nitropyridine (B167233): Another viable starting material is 2-chloro-3-nitropyridine. researchgate.netnist.gov In this approach, the synthesis involves two primary transformations: a nucleophilic aromatic substitution to introduce the trifluoroethoxy group at the C2 position, displacing the chloride, and a subsequent reduction of the 3-nitro group to the desired 3-amino functionality. The electron-withdrawing nature of the nitro group facilitates the initial etherification step. The nitro group is twisted by approximately 38.5° relative to the pyridine ring. researchgate.net

The key step in forming the core structure is the creation of the ether linkage between the pyridine ring and the 2,2,2-trifluoroethanol (B45653) moiety. This is typically accomplished via nucleophilic substitution reactions.

One established method involves the reaction of a 2-chloropyridine precursor with 2,2,2-trifluoroethanol in the presence of a base. scribd.com For example, a precursor like 2-chloro-3-hydroxypyridine (B146414) can be treated with a base such as potassium carbonate in a solvent like DMF, followed by reaction with a trifluoroethylating agent. researchgate.net A more direct pathway involves the reaction of a diazonium salt (derived from 3-amino-2-chloropyridine) with 2,2,2-trifluoroethanol. scribd.com This reaction is typically performed at elevated temperatures (65-70 °C) and can proceed in the presence of acids like acetic acid and methanesulfonic acid. scribd.com The use of 2,2,2-trifluoroethanol (TFE) as a solvent or co-solvent can also promote the formation of desired structures due to its ability to stabilize intermediates through hydrogen bonding and its low dielectric constant. nih.gov

| Precursor | Reagents | Conditions | Intermediate Product | Yield | Reference |

| 3-Amino-2-chloropyridine | n-C₄H₉ONO, CF₃CH₂OH, AcOH, MeSO₂OH | 65-70 °C, 0.5 h | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 78.3% | scribd.com |

| 2-Chloro-3-hydroxypyridine | 2-Chloro-1,1,1-trifluoroethane, K₂CO₃ | DMF, Reflux, 32 h | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | Not specified | researchgate.net |

Novel Synthetic Routes and Methodological Advancements for this compound

Research into pyridine synthesis continues to yield more efficient and selective methods. While specific novel routes for this compound are not extensively documented, advancements in catalytic C-O and C-N bond formation and regioselective synthesis are highly applicable.

Modern synthetic chemistry increasingly relies on metal-catalyzed cross-coupling reactions to form C-O and C-N bonds efficiently. While not specifically reported for the title compound, catalytic systems, often employing copper or palladium, are standard for the etherification of aryl halides and the amination of chloro-pyridines. The application of such catalysts could potentially lower reaction temperatures, reduce reaction times, and improve yields compared to traditional nucleophilic substitution conditions. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), also offers promising avenues for creating substituted pyridines with improved catalyst recyclability and greener reaction profiles. nih.gov

Regioselectivity is a critical consideration in the synthesis of polysubstituted pyridines. nih.gov The precursor-based approaches described in section 2.1 are effective because the substitution pattern of the starting material dictates the final position of the functional groups. For example, starting with 2-chloro-3-nitropyridine ensures the final amine is at C3 and the ether is at C2. researchgate.net Advanced methods for achieving regioselectivity in pyridine synthesis often involve the use of pyridine N-oxides, which can alter the electronic properties of the ring and direct incoming nucleophiles to specific positions. researchgate.netnih.gov

It is important to distinguish trifluoroethoxylation (introduction of -OCH₂CF₃) from trifluoromethoxylation (introduction of -OCF₃). The protocols discussed here are specific to the synthesis of the trifluoroethoxy derivative. The synthesis of trifluoromethylpyridine (TFMP) derivatives, key in agrochemicals, often involves high-temperature chlorination/fluorination exchange reactions or cyclocondensation strategies, which represent a different class of synthetic methodology. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the nucleophilic character of the 3-amino group. This primary amine can undergo a wide variety of chemical transformations to generate a diverse library of derivatives.

The primary amine is a versatile handle for reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common moiety in bioactive molecules. scribd.com

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups).

Condensation: Reaction with aldehydes or ketones to form Schiff bases or subsequent heterocyclic rings.

Specialized derivatization reagents can be used to modify the primary amine for analytical purposes, such as enhancing ionization efficiency in mass spectrometry. mdpi.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) are known to react readily with primary amines and could be applied to this compound. mdpi.com

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acyl Chloride (R-COCl) | N-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-alkyl-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-aryl-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

Functionalization of the Amine Moiety (e.g., Amidation, Urea (B33335) Formation, Imidazole (B134444) Ring Construction)

The primary amine group at the 3-position of the pyridine ring is a key site for a wide range of chemical modifications, including amidation, urea formation, and the construction of imidazole rings. These transformations are fundamental in medicinal chemistry and materials science for the generation of diverse molecular libraries.

Amidation: The reaction of this compound with acyl chlorides or acid anhydrides is a straightforward method for the synthesis of corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. hud.ac.uklibretexts.org The resulting N-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl) amides are valuable intermediates for further synthetic elaborations. The general procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758) or acetonitrile, followed by the addition of the acylating agent at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. reddit.com

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several established protocols. A common method involves the reaction of the amine with an isocyanate. asianpubs.orgresearchgate.net This reaction is generally efficient and proceeds under mild conditions to yield the corresponding N,N'-disubstituted urea. An alternative and widely used approach is the reaction with phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to first form an isocyanate intermediate in situ, which then reacts with another amine. nih.gov Microwave-assisted synthesis has also been developed as a rapid and efficient method for urea formation. beilstein-journals.org

Imidazole Ring Construction: The amine functionality serves as a crucial nucleophile in the construction of fused imidazole rings, leading to the formation of imidazopyridine scaffolds. nih.govnih.gov A prevalent method is the Debus synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal) with an aldehyde and ammonia (B1221849) or a primary amine. nih.gov In the context of this compound, it can react with α-haloketones in a process known as the Markwald synthesis. This reaction typically involves the initial N-alkylation of the amino group, followed by cyclization to form the imidazole ring. researchgate.net Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an imine formed from the amine and an aldehyde. mdpi.com These reactions provide access to a diverse range of substituted imidazo[1,2-a]pyridines.

Table 1: Examples of Amine Moiety Functionalization

| Transformation | Reactant | Product Structure |

|---|---|---|

| Amidation | Acetyl chloride | N-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide |

| Urea Formation | Phenyl isocyanate | 1-(2-(2,2,2-trifluoroethoxy)pyridin-3-yl)-3-phenylurea |

| Imidazole Ring | 2-bromoacetophenone | 2-phenyl-8-(2,2,2-trifluoroethoxy)imidazo[1,2-a]pyridine |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is susceptible to various modifications, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

One notable transformation is the synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. This synthesis starts from the related 3-amino-2-chloropyridine, which is converted to 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. scribd.comresearchgate.net This intermediate then undergoes mercaptylation with thiourea, followed by chlorination and amination to yield the final sulfonamide product. scribd.comresearchgate.net This demonstrates the feasibility of introducing sulfonyl groups onto the pyridine ring. The resulting 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide (B186548) is a known chemical entity. nih.gov

Further modifications can be envisioned based on established pyridine chemistry. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at positions on the pyridine ring activated by the existing substituents. Conversely, nucleophilic aromatic substitution can be performed on derivatives where a leaving group, such as a halogen, is present on the pyridine ring. researchgate.netresearchgate.net For example, a chloro-substituted derivative of this compound could react with various nucleophiles to introduce new functionalities.

Table 2: Example of Pyridine Ring Modification

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Amino-2-chloropyridine | 1. n-Butyl nitrite, 2,2,2-trifluoroethanol, acid 2. Thiourea 3. Chlorine 4. Ammonia | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | scribd.comresearchgate.net |

Formation of Complex Molecular Architectures and Fused Heterocycles

The strategic combination of the amine and pyridine functionalities within this compound makes it an excellent precursor for the synthesis of complex molecular architectures and fused heterocyclic systems, such as pyridopyrimidines and imidazopyridines.

Pyridopyrimidine Synthesis: Pyridopyrimidines can be constructed through the reaction of 2-aminopyridine (B139424) derivatives with various carbonyl-containing compounds. nih.govnih.gov A common approach involves the condensation of the aminopyridine with a β-keto ester or a 1,3-dicarbonyl compound. jocpr.com These reactions typically proceed via an initial nucleophilic attack of the exocyclic amine onto a carbonyl group, followed by an intramolecular cyclization involving the pyridine nitrogen, and subsequent dehydration or oxidation to yield the aromatic fused system. The reaction conditions often involve heating in the presence of an acid or base catalyst.

Imidazopyridine Synthesis: As mentioned previously, the reaction of 2-aminopyridine derivatives with α-haloketones is a classical and effective method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold. researchgate.netorganic-chemistry.org More advanced methods include multicomponent reactions, which allow for the rapid assembly of complex structures in a single step. For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide can yield highly substituted imidazopyridines. researchgate.net Cycloaddition reactions, such as the (3+2) cycloaddition of 2-aminopyridines with propargyl alcohols, have also been developed for the synthesis of C3-carbonylated imidazopyridines. nih.gov

These synthetic strategies open avenues to a vast array of fused heterocyclic compounds with the 2-(2,2,2-trifluoroethoxy) moiety, which can be further functionalized to explore their chemical and physical properties.

Table 3: Potential Fused Heterocycles from this compound

| Fused Heterocycle | General Reactants | Potential Product Structure |

|---|---|---|

| Pyridopyrimidine | Ethyl acetoacetate | 2-methyl-4-oxo-8-(2,2,2-trifluoroethoxy)-4,5-dihydropyrido[1,2-a]pyrimidine |

| Imidazopyridine | 2-Chloroacetaldehyde | 8-(2,2,2-trifluoroethoxy)imidazo[1,2-a]pyridine |

Spectroscopic and Advanced Structural Elucidation of 2 2,2,2 Trifluoroethoxy Pyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 2-(2,2,2-trifluoroethoxy)pyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The electron-donating amino group at the C3 position and the electron-withdrawing trifluoroethoxy group at the C2 position will influence the chemical shifts of the ring protons. The methylene (B1212753) protons of the trifluoroethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms. The protons of the primary amine group may appear as a broad singlet.

For comparison, in 2-aminopyridine (B139424), the proton at C6 is observed at δ 8.1 ppm, while the protons at C4 and C5 are found at δ 6.6 and 7.4 ppm, respectively. In 2,2,2-trifluoroethanol (B45653), the methylene protons show a quartet at approximately δ 3.9 ppm with a coupling constant of around 8.4 Hz. libretexts.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The pyridine ring carbons would resonate in the range of δ 100-160 ppm. The carbon of the trifluoromethyl group will be significantly affected by the fluorine atoms, and the methylene carbon of the ethoxy group will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the trifluoromethyl group. The chemical shift of this signal would be characteristic of the trifluoroethoxy group. For instance, the ¹⁹F NMR spectrum of 2,2,2-trifluoroethanol shows a triplet at approximately -77.5 ppm. spectrabase.com

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Proton/Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | 6.5 - 8.5 | m | - |

| -OCH₂CF₃ | ~4.0 | q | ~8-9 |

| -NH₂ | Broad | s | - |

| -CF₃ | ~ -77 | t | ~8-9 |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (molar mass: 192.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 192.

The fragmentation of this molecule under electron ionization would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which in this case would involve the loss of a hydrogen radical to form an ion at m/z 191. libretexts.org Cleavage of the C-O bond of the ether linkage could lead to the formation of a trifluoroethoxide radical and a 3-aminopyridin-2-yl cation, or vice-versa. Fragmentation of the pyridine ring itself is also possible. The presence of an odd number of nitrogen atoms means the molecular ion will have an odd m/z value, which is consistent with the calculated molecular weight. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Origin |

|---|---|---|

| [C₇H₇F₃N₂O]⁺ | 192 | Molecular Ion |

| [C₇H₆F₃N₂O]⁺ | 191 | [M-H]⁺ |

| [C₅H₅N₂O]⁺ | 109 | Loss of CF₃CH₂ |

| [C₅H₅N₂]⁺ | 93 | Loss of OCH₂CF₃ |

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Table 3: Expected Crystallographic Data and Intermolecular Interactions

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Key Bond Lengths | C-N, C-O, C-F, C=C, C=N |

| Key Bond Angles | Angles within the pyridine ring and of the substituents |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1350 cm⁻¹. The C-O stretching of the ether linkage would likely be found in the 1200-1300 cm⁻¹ range.

For comparison, the IR spectrum of 2-aminopyridine shows N-H stretching bands around 3440 and 3300 cm⁻¹ and the C-N stretching at approximately 1330 cm⁻¹. googleapis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the presence of the amino and trifluoroethoxy substituents will influence the position and intensity of the absorption maxima. Pyridine itself exhibits a π → π* transition at around 257 nm. researchgate.net The electron-donating amino group is expected to cause a bathochromic (red) shift of this band to a longer wavelength. The electronic properties and the resulting UV-Vis spectrum are important for understanding the potential applications of this compound in areas such as materials science and medicinal chemistry.

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR | 3300-3500 cm⁻¹ | N-H stretching |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| IR | 1000-1350 cm⁻¹ | C-F stretching |

| IR | 1200-1300 cm⁻¹ | C-O stretching |

Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Pyridin 3 Amine and Its Analogs

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nih.gov For 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine, DFT studies can elucidate its three-dimensional geometry, electron distribution, and chemical reactivity. These investigations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p) or cc-pVTZ, to solve the Schrödinger equation in an approximate manner. nih.govnih.govnih.gov

Theoretical calculations on analogous pyridine (B92270) derivatives have demonstrated the utility of this approach. For instance, studies on aminopyridines and fluorinated pyridines reveal how substituents influence the electron density of the pyridine ring and, consequently, its reactivity. nih.govresearchgate.net In the case of this compound, the electron-donating amino group (-NH2) at the 3-position and the electron-withdrawing trifluoroethoxy group (-OCH2CF3) at the 2-position create a unique electronic profile.

DFT calculations can determine key parameters that describe the molecule's electronic structure and reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For pyridine derivatives, these values are predictive of their interaction with other molecules and surfaces. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the ethoxy group, indicating sites for electrophilic attack or hydrogen bonding. The amino group would also represent a key reactive site.

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. nih.gov Studies on related structures, such as 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, have used X-ray diffraction to determine these parameters experimentally, which can then be compared to DFT-optimized geometries to validate the computational model. nih.govresearchgate.net

Table 1: Key Electronic Parameters from DFT Studies on a Hypothetical Pyridine Analog (Note: This table is illustrative of typical data obtained from DFT calculations, as specific data for the target compound is not publicly available.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a specific protein target, such as an enzyme or a receptor.

Molecular Docking is a computational technique that places a ligand (the small molecule) into the binding site of a target protein and scores the quality of the interaction. mdpi.comresearchgate.net This process helps to:

Identify the preferred binding orientation of the ligand.

Estimate the binding affinity (e.g., in kcal/mol), which suggests the strength of the interaction.

Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com

For analogs of this compound, docking studies have been instrumental in rationalizing their biological activity. For example, various pyridine derivatives have been docked into the active sites of kinases and other enzymes to explain their inhibitory mechanisms. mdpi.comnih.gov In a hypothetical docking study of our target compound, the amino group and the pyridine nitrogen could act as hydrogen bond donors and acceptors, respectively, while the trifluoroethoxy group could engage in hydrophobic or specific fluorine-protein interactions.

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movement of atoms in the ligand-protein complex over time. uq.edu.au An MD simulation, often running for nanoseconds or longer, provides a dynamic view of the binding stability. By solving Newton's equations of motion for a system including the protein, the ligand, and surrounding solvent molecules, MD can assess: nih.gov

The stability of the docked conformation.

The flexibility of the ligand and the protein binding site.

The energetic contributions of various interactions over the simulation period.

Simulations of related systems have shown that trifluoroethanol-water mixtures exhibit unique clustering behaviors, which could influence how the trifluoroethoxy tail of the ligand interacts within a solvated protein pocket. uq.edu.au The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's position from its initial docked pose over the course of the simulation.

Table 2: Illustrative Molecular Docking and MD Simulation Results (Note: This table represents typical output for a ligand-protein interaction study.)

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A favorable predicted binding affinity. |

| Key Interactions | H-bond with GLU-121, ASP-184 | Identifies critical amino acid residues for binding. |

Prediction of Physicochemical Parameters Relevant to Biological and Chemical Applications (e.g., LogP in Structure-Activity Relationship Context)

The biological activity and suitability of a compound for chemical applications are heavily influenced by its physicochemical properties. These properties can be predicted using computational models, providing crucial information for structure-activity relationship (SAR) studies. SAR analyses correlate changes in the chemical structure of a series of compounds with changes in their biological activity. nih.gov

For this compound, key predicted parameters would include:

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity (fat-solubility). It is a critical parameter in pharmacology, as it affects a drug's absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often required for a molecule to pass through cell membranes without being too insoluble in aqueous environments. Computational algorithms like XLogP3 can provide reliable estimates. nih.gov For example, the related compound 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide (B186548) has a computed XLogP3 of 0.8, indicating moderate lipophilicity. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms in a molecule. It is a good predictor of a drug's transport properties, particularly its ability to permeate cell membranes.

Molecular Weight (MW): The size of the molecule is a fundamental property influencing its diffusion and binding characteristics.

Number of Hydrogen Bond Donors and Acceptors: These counts are essential for predicting binding interactions with biological targets.

These computed descriptors are often used in frameworks like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. By calculating these parameters for a series of analogs of this compound, researchers can build SAR models to guide the synthesis of new derivatives with improved properties.

Table 3: Predicted Physicochemical Properties for this compound and a Related Analog

| Property | This compound (Predicted) | 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide nih.gov |

|---|---|---|

| Molecular Formula | C7H7F3N2O | C7H7F3N2O3S |

| Molecular Weight | 192.14 g/mol bldpharm.com | 256.20 g/mol |

| XLogP3 | Value would be calculated | 0.8 |

| Hydrogen Bond Donors | 1 (from -NH2) | 1 (from -SO2NH2) |

| Hydrogen Bond Acceptors | 3 (from N, O) | 5 (from N, O, SO2) |

Applications of 2 2,2,2 Trifluoroethoxy Pyridin 3 Amine in Advanced Organic Synthesis and Beyond

Utilization as a Key Building Block for Complex Molecules and Scaffolds

The strategic placement of the trifluoroethoxy and amine groups on the pyridine (B92270) ring makes 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine a valuable synthon for the construction of complex molecular architectures. The pyridine nucleus itself is a privileged structural motif in drug design and the synthesis of bioactive molecules. ed.ac.ukresearchgate.netresearchgate.netnih.gov The presence of the trifluoroethoxy group can enhance properties such as metabolic stability and binding affinity, while the amine group serves as a versatile handle for a wide array of chemical transformations.

While direct examples of complex molecules synthesized from this compound are not extensively detailed in publicly available literature, the utility of similarly substituted pyridine derivatives is well-documented. For instance, various pyridine derivatives are employed in the synthesis of kinase inhibitors, which are a critical class of therapeutic agents. ed.ac.ukopenlabnotebooks.orgnih.gov The synthesis of pyrazolo[3,4-d]pyrimidine scaffolds, which are isosteres of the adenine (B156593) ring of ATP, often utilizes substituted pyridines to achieve potent and selective inhibition of various kinases. nih.gov The general synthetic strategies involve leveraging the amine functionality for coupling reactions and the pyridine ring as a core structural element.

Role in Pre-clinical Medicinal Chemistry Scaffold Development

The this compound scaffold is of significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoroethoxy group. This group can improve metabolic stability, enhance cellular permeability, and positively influence protein-binding interactions. nih.gov

A prominent example of a therapeutic candidate that incorporates a similar structural moiety is Relutrigine (PRAX-562). larvol.com Relutrigine, developed by Praxis Precision Medicines, is a sodium channel modulator investigated for the treatment of rare pediatric epileptic disorders such as Dravet syndrome and developmental and epileptic encephalopathies (DEEs) associated with SCN2A and SCN8A gene mutations. praxismedicines.com2minutemedicine.comdravetsyndromenews.comaesnet.org The chemical structure of Relutrigine contains a 6-(2,2,2-trifluoroethoxy)pyridin-3-yl group, highlighting the importance of this substitution pattern in achieving the desired pharmacological effect. larvol.com Preclinical studies in mouse models of DEEs have shown that Relutrigine can produce a dose-dependent inhibition of seizures, with some models showing complete seizure control. praxismedicines.com Phase 2 clinical trials have demonstrated a reduction in motor seizures in pediatric patients. 2minutemedicine.comaesnet.org

The development of such potent therapeutic agents underscores the value of the trifluoroethoxypyridine scaffold in medicinal chemistry for targeting complex neurological disorders. The pyridine ring and its derivatives are known to be key components in a wide range of drugs, acting as crucial pharmacophores that can be modified to fine-tune biological activity. researchgate.netresearchgate.netnih.gov

Contributions to Agrochemical and Material Science Research

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realms of agrochemicals and material science.

In the field of agrochemicals, pyridine-containing compounds are highly effective and often exhibit low toxicity and enhanced longevity. agropages.com A notable example is the sulfonylurea herbicide Trifloxysulfuron . While not directly synthesized from this compound, a key intermediate in its synthesis is 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. researchgate.netscribd.com This intermediate is prepared from a related trifluoroethoxypyridine derivative, demonstrating the utility of this chemical class in creating active ingredients for crop protection. researchgate.netscribd.com The synthesis of such agrochemicals often involves the functionalization of the pyridine ring to create compounds with specific herbicidal activities. nih.gov

In material science, fluorinated polymers are a significant area of research due to their unique properties, including thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.net Polymers containing pyridine moieties have also been investigated for applications such as conductive materials and in light-emitting diodes (LEDs). nih.govresearchgate.net The incorporation of trifluoroethoxy-substituted pyridine units into polymer backbones could potentially lead to materials with tailored electronic and physical properties. While specific research on polymers derived directly from this compound is not widely reported, the general principles of creating fluorinated and pyridine-based polymers suggest its potential as a monomer or a precursor for functional monomers. researchgate.netnih.gov

Radiotracer Development for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers to visualize and quantify biological processes in vivo. nih.govfrontiersin.org The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for drug development. The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, is a common strategy in the design of PET tracers due to its favorable decay characteristics. nih.govfrontiersin.org

The this compound scaffold possesses features that are highly relevant for the development of PET radiotracers. The presence of a pyridine ring is advantageous as it can be readily labeled with ¹⁸F through nucleophilic aromatic substitution, particularly when activated by suitable leaving groups at the 2- or 4-positions. nih.gov

Research into PET radiotracers for the adenosine (B11128) A2A receptor, a target for neurodegenerative diseases like Parkinson's disease, provides a relevant context. nih.govnih.govbioworld.comresearchgate.net Several studies have focused on developing ¹⁸F-labeled ligands for this receptor, often utilizing fluoropyridine moieties in their design. nih.govnih.gov For instance, the development of ¹⁸F-labeled analogs of the A2A receptor antagonist tozadenant (B1682436) involved the synthesis of various fluorinated derivatives. nih.gov Although these studies may not have used this compound directly, they highlight the importance of fluorinated pyridine scaffolds in creating effective PET radiotracers. The synthesis of these tracers often involves the radiolabeling of a precursor molecule in the final step, a process for which the chemical properties of the target compound's core structure are well-suited. duke.edunih.govresearchgate.net

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 2 2,2,2 Trifluoroethoxy Pyridin 3 Amine Derivatives

In Vitro Biological Activity Screening (e.g., Antiproliferative, Antibacterial, Antiviral, Enzyme Inhibition, Receptor Modulation)

Derivatives of the trifluoroethoxypyridine scaffold have demonstrated a wide spectrum of biological activities in in-vitro screenings. While data specifically on 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine is limited, research on closely related isomers and analogues provides significant insights into its potential.

Receptor and Ion Channel Modulation: A key area of activity for this scaffold is the modulation of ion channels. Relutrigine (PRAX-562), a compound featuring a 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety, has been identified as a potent, orally active, and preferential inhibitor of persistent sodium current (INa). medchemexpress.combiospace.compatsnap.com This activity is crucial in the context of neuronal hyperexcitability, which underlies conditions like epilepsy. biospace.com2minutemedicine.combarchart.com In vitro patch-clamp analyses have quantified this inhibitory effect on various sodium channels, demonstrating its potential as an anticonvulsant. medchemexpress.compatsnap.com

| Compound | Target | Activity (IC50) | Assay |

|---|---|---|---|

| Relutrigine (PRAX-562) | Persistent INa (ATX-II induced) | 141 nM | Patch Clamp Analysis |

| Relutrigine (PRAX-562) | Persistent INa (SCN8A mutation) | 75 nM | Patch Clamp Analysis |

Antimicrobial Activity: Studies on chalcone (B49325) derivatives incorporating a 4-(2,2,2-trifluoroethoxy)pyridine structure have shown notable antibacterial and antifungal activities. atmiyauni.ac.inresearchgate.net The minimum inhibitory concentration (MIC) was determined for a series of these compounds against various bacterial and fungal strains, highlighting the role of different substituents on the chalcone ring system in modulating antimicrobial potency. atmiyauni.ac.in

| Compound ID | R Group (Substituent) | S. pneumoniae (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|---|---|

| 9a | 4-F | 62.5 | 125 | 250 | 125 |

| 9b | 4-Cl | 125 | 250 | 500 | 250 |

| 9c | 4-Br | 62.5 | 125 | 125 | 62.5 |

| 9h | 4-N(CH₃)₂ | 62.5 | 62.5 | 125 | 125 |

Data sourced from a study on 4-(2,2,2-trifluoroethoxy)pyridine based chalcone derivatives. atmiyauni.ac.in

Antiproliferative Activity and Enzyme Inhibition: The broader family of pyridine (B92270) and fused-pyridine derivatives is widely recognized for its antiproliferative effects. mdpi.comnih.govnih.govnih.gov These compounds often exert their effects through the inhibition of key enzymes involved in cell growth and proliferation, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.comresearchgate.net For instance, pyridopyrimidine derivatives have been designed as potent dual PI3Kα/mTOR inhibitors with IC₅₀ values in the nanomolar range. nih.gov Similarly, thienopyrimidine derivatives, which are structurally related to pyridines, have been developed as PI3K inhibitors. mdpi.com While specific antiproliferative data on this compound derivatives is not prominent, the established anticancer potential of the pyridine nucleus suggests this is a promising area for future investigation. researchgate.net

Elucidation of Molecular Mechanisms of Action in Biological Systems (In Vitro Context)

The molecular mechanisms of these derivatives are intrinsically linked to their biological activities.

For receptor and ion channel modulators like Relutrigine, the mechanism involves precise molecular interactions. It preferentially binds to and inhibits the persistent sodium current, which is a key driver of neuronal hyperexcitability in certain epileptic disorders. biospace.combarchart.com This selectivity for the persistent current over the peak current may contribute to a better tolerability profile compared to less selective sodium channel blockers. patsnap.com In vitro studies show that Relutrigine reduces the intrinsic excitability of neurons, confirming its mechanism at a cellular level. medchemexpress.com

In the realm of anticancer activity, pyridine derivatives often function as ATP-competitive inhibitors of protein kinases. nih.gov Molecular docking studies of pyridopyrimidine analogues have revealed that they occupy the ATP-binding site of enzymes like PI3Kα and mTOR, thereby blocking their catalytic activity and downstream signaling pathways that promote cell proliferation. nih.gov For other antiproliferative pyridine compounds, mechanisms include the induction of apoptosis, as demonstrated by the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2. nih.gov

The antimicrobial action of the trifluoroethoxypyridine-chalcone derivatives is believed to be linked to the combined pharmacophores of the pyridine ring and the chalcone motif, which are known to contribute to antimicrobial and antifungal effects. atmiyauni.ac.inresearchgate.net

Structure-Activity Relationship (SAR) Analysis for Functional Optimization

SAR analysis is crucial for refining the potency and selectivity of these derivatives.

For the antimicrobial chalcone derivatives , the nature and position of substituents on the aryl ring of the chalcone moiety significantly influence activity. For example, compounds with a halogen at the 4-position (like 4-Fluoro or 4-Bromo) or a dimethylamino group showed enhanced potency against certain bacterial and fungal strains. atmiyauni.ac.in This suggests that electronic properties and the potential for hydrogen bonding at this position are key determinants of activity.

In the context of antiproliferative pyridine derivatives , SAR studies have identified several key features. The presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity against various cancer cell lines. mdpi.comnih.govnih.gov Conversely, bulky groups or certain halogen substitutions can sometimes decrease activity. mdpi.comnih.gov For PI3K/mTOR inhibitors based on a pyridopyrimidine scaffold, the substitution at the 2-position of the pyridine ring is critical, with different aryl and heteroaryl groups leading to significant variations in inhibitory potency and selectivity. nih.gov The fusion of other rings to the pyridine core, creating systems like thienopyridines, is another strategy that has yielded potent anti-inflammatory and antiproliferative agents. nih.gov

For sodium channel modulators , the specific arrangement of the trifluoroethoxy group and the rest of the molecule on the pyridine ring is essential for the preferential inhibition of the persistent sodium current. The development of Relutrigine highlights the success of precision chemical design in achieving a desired pharmacological profile. patsnap.com

Design Principles for Modulating Biological Effects through Structural Diversification

The findings from SAR studies provide clear principles for designing new derivatives with tailored biological effects.

Targeting Specific Enzymes: To develop potent enzyme inhibitors (e.g., for cancer therapy), a common strategy is to design molecules that mimic the structure of ATP. Fusing the pyridine ring with other heterocyclic systems like pyrimidine (B1678525) or thiophene (B33073) can create rigid scaffolds that fit into the ATP-binding pocket of kinases like PI3K and mTOR. nih.govmdpi.comnih.gov The addition of specific functional groups, such as a morpholino group, has been shown to be critical for potent inhibition in several series of PI3K inhibitors. researchgate.net

Enhancing Antimicrobial Potency: For antimicrobial applications, structural diversification of the side chains attached to the trifluoroethoxypyridine core is a key strategy. As seen with the chalcone derivatives, introducing various substituted phenyl rings allows for the exploration of electronic and steric effects to optimize activity against a spectrum of microbes. atmiyauni.ac.inresearchgate.net

Optimizing Receptor/Channel Interaction: For neurological targets like sodium channels, design principles focus on achieving high affinity and selectivity. The inclusion of the trifluoroethoxy group appears to be a key element for this class of compounds, likely influencing the electronic properties and conformation of the molecule, enabling a preferential interaction with the target protein. medchemexpress.compatsnap.com Further optimization could involve modifying other positions on the pyridine ring or the attached side chains to fine-tune binding kinetics and selectivity.

Future Perspectives and Emerging Research Directions

Untapped Synthetic Opportunities and Methodological Innovations

The synthesis of polyfunctionalized pyridines, such as 2-(2,2,2-trifluoroethoxy)pyridin-3-amine, presents inherent challenges due to the electronic nature of the pyridine (B92270) ring. researchgate.net However, recent advancements in synthetic organic chemistry offer a plethora of untapped opportunities for the novel and efficient synthesis of this compound and its derivatives.

Late-Stage Functionalization: A key area of innovation lies in the late-stage functionalization of the pyridine core. Traditional synthetic routes often involve building the substituted pyridine ring from acyclic precursors, which can be lengthy and lack versatility. Modern approaches, such as C-H functionalization, allow for the direct introduction of substituents onto a pre-formed pyridine scaffold. For instance, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of pyridines, enabling the introduction of various alkyl and aryl groups under mild conditions. nih.govacs.org This could be envisioned for the further diversification of the this compound backbone at positions 4, 5, and 6, leading to a library of novel analogues.

Methodological Innovations: The development of novel ring transformation reactions provides another avenue for the synthesis of functionalized 4-aminopyridines. rsc.orgrsc.org These methods can offer access to substitution patterns that are difficult to achieve through classical approaches. Furthermore, the use of flow chemistry is becoming increasingly prevalent in the synthesis of heterocycles, including those containing fluorine. acs.orgdurham.ac.ukuc.pt Continuous-flow processes can offer improved reaction control, enhanced safety, and scalability, which would be highly advantageous for the industrial production of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Innovation |

| Late-Stage C-H Functionalization | Access to diverse analogues from a common intermediate. | Photoredox catalysis, transition-metal catalysis. nih.govacs.org |

| Ring Transformation Reactions | Novel substitution patterns. | Facile synthesis of functionalized aminopyridines. rsc.orgrsc.org |

| Flow Chemistry | Improved scalability, safety, and reaction control. | Automated and scalable synthesis of fluorinated heterocycles. acs.orgdurham.ac.ukuc.pt |

Advanced Applications in Chemical Biology and Pre-clinical Drug Discovery

The trifluoroethoxy group is a valuable substituent in drug design, known for its ability to enhance metabolic stability, modulate lipophilicity, and influence pKa. mdpi.comenamine.netnih.govjelsciences.comhovione.com These properties make this compound an attractive scaffold for the development of novel therapeutic agents.

Bioisosteric Replacement Strategies: The aminopyridine motif is a common feature in many biologically active compounds. researchgate.netnih.govnih.gov The this compound scaffold can be utilized in bioisosteric replacement strategies, where it substitutes a less favorable chemical group in a known drug molecule to improve its pharmacokinetic or pharmacodynamic profile. researchgate.netspirochem.comnih.govdrughunter.comcambridgemedchemconsulting.com The trifluoroethoxy group, in particular, can serve as a bioisostere for other functionalities, potentially leading to enhanced target engagement and reduced off-target effects.

Chemical Biology Probes: The unique properties of fluorinated compounds also make them suitable for applications in chemical biology. For example, the development of bioorthogonal reactions has enabled the study of biological processes in living systems with minimal perturbation. nih.govacs.orgresearchgate.netwikipedia.orgnih.gov A derivative of this compound could potentially be functionalized with a bioorthogonal handle, allowing for its use as a chemical probe to investigate specific biological targets or pathways.

| Application Area | Potential Impact | Relevant Concepts |

| Pre-clinical Drug Discovery | Development of novel drug candidates with improved properties. | Bioisosterism, metabolic stability, lipophilicity modulation. researchgate.netspirochem.comnih.govdrughunter.comcambridgemedchemconsulting.com |

| Chemical Biology | Elucidation of biological mechanisms and target identification. | Bioorthogonal chemistry, chemical probes. nih.govacs.orgresearchgate.netwikipedia.orgnih.gov |

Integration with Machine Learning and Artificial Intelligence in Compound Design and Prediction

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the physicochemical and biological characteristics of new compounds. For instance, ML models are being developed to predict the fluorination strength of reagents and the metabolic stability of fluorinated compounds. rsc.orgrsc.org Such models could be used to predict the properties of novel derivatives of this compound, guiding the selection of the most promising candidates for synthesis and testing.

| AI/ML Application | Function | Potential Benefit for this compound |

| Predictive Modeling | Predicts physicochemical and biological properties. | Prioritization of synthetic targets with desired characteristics. rsc.orgrsc.org |

| De Novo Design | Generates novel molecular structures with optimized properties. | Discovery of novel, potent, and selective analogues. mdpi.com |

| AI-driven Synthesis Planning | Proposes efficient and automatable synthetic routes. | Accelerated synthesis of novel compounds. moleculemaker.orgnih.gov |

Addressing Current Challenges and Future Outlook in the Field of Fluorinated Heterocycles

Despite the significant progress in the field of fluorinated heterocycles, several challenges remain. The synthesis of polyfunctionalized pyridines can be complex, and the introduction of fluorine atoms can sometimes be difficult to achieve with high selectivity. tandfonline.comtandfonline.comrsc.orgresearchgate.net

Overcoming Synthetic Hurdles: A key challenge is the development of more efficient and selective methods for the synthesis of complex fluorinated heterocycles. nih.govsemanticscholar.org Continued innovation in areas such as C-H functionalization, photoredox catalysis, and flow chemistry will be crucial to address these synthetic challenges. The development of new fluorinating reagents with improved reactivity and selectivity is also an active area of research.

Future Outlook: The future of fluorinated heterocycles is bright, with the continuous emergence of new synthetic methodologies and the increasing integration of computational tools. marketbusinessinsights.com The unique properties imparted by fluorine will continue to make these compounds highly valuable in medicinal chemistry and materials science. As our understanding of the intricate effects of fluorination deepens, we can expect the rational design of fluorinated heterocycles like this compound to lead to the discovery of novel molecules with unprecedented properties and applications. The growing concern over "forever chemicals" like some perfluorinated alkylated substances (PFAS) also highlights the need for careful design and evaluation of the environmental impact of new fluorinated compounds. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves modifying pyridine derivatives through sequential substitution and reduction steps. Key steps include:

-

Nucleophilic substitution : Introducing the trifluoroethoxy group at the pyridine's 2-position using 2,2,2-trifluoroethylating agents under basic conditions (e.g., NaH in DMF) .

-

Amination : Reductive amination or direct substitution at the 3-position using ammonia or protected amines, often requiring inert atmospheres (N₂/Ar) and palladium catalysts (e.g., Pd/C) to minimize side reactions .

-

Critical parameters : Temperature control (60–100°C for substitution; room temperature for reduction) and solvent choice (e.g., THF for amination) significantly impact yield (>70% reported) and purity (>95% via HPLC) .

| Synthetic Method Comparison |

|---------------------------------|------------------------------------------|

| Route | Key Conditions |

| Nucleophilic substitution | NaH/DMF, 80°C, 12h |

| Reductive amination | H₂/Pd/C, THF, rt, 6h |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitution (e.g., δ 7.2–8.1 ppm for pyridine protons; δ 65–70 ppm for CF₃ in ¹⁹F NMR) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS (m/z 193.1 [M+H]⁺) validates molecular weight .

Q. How does the trifluoroethoxy group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The -OCH₂CF₃ group:

- Electron-withdrawing effect : Stabilizes the pyridine ring, reducing susceptibility to electrophilic attack and altering pKa (~4.5 for the amino group) .

- Hydrophobic interactions : Enhances membrane permeability in cellular assays (logP ~1.8) .

- Hydrogen bonding : The ether oxygen participates in weak H-bonding with enzyme active sites (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives with varying substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing CF₃ with Cl or CH₃) and compare IC₅₀ values in enzyme inhibition assays .

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., proton pump enzymes) and identify steric/electronic mismatches .

- Meta-analysis : Reconcile discrepancies by standardizing assay conditions (pH, temperature) across studies .

Q. What strategies mitigate side reactions (e.g., dehalogenation or oxidation) during scale-up synthesis?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the amino group .

- Catalyst optimization : Replace Pd/C with Pd(OAc)₂/Xantphos for selective amination, reducing dehalogenation byproducts .

- Process monitoring : In-line FTIR tracks intermediate formation; quenching excess reagents (e.g., Na₂SO₃ for unreacted halogens) improves purity .

Q. What computational approaches predict interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding over 100 ns using GROMACS to assess stability of the ligand-enzyme complex (RMSD <2 Å acceptable) .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol indicates strong interaction) .

- ADMET profiling : Use SwissADME to predict metabolic stability (CYP3A4/2D6 liability) and toxicity (AMES test) .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in reported solubility data across solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.